1-(3-Bromopropyl)azepane
Description
1-(3-Bromopropyl)azepane is a brominated alkyl derivative of azepane (a seven-membered saturated heterocycle containing one nitrogen atom). The bromopropyl chain enhances electrophilicity, making it a candidate for nucleophilic substitution reactions, while the azepane ring contributes to conformational flexibility and basicity.
Properties
Molecular Formula |
C9H18BrN |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
1-(3-bromopropyl)azepane |
InChI |
InChI=1S/C9H18BrN/c10-6-5-9-11-7-3-1-2-4-8-11/h1-9H2 |
InChI Key |
OSLJGKDFUBBLSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CCCBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromopropyl)azepane can be synthesized through various methods. One common approach involves the reaction of azepane with 1,3-dibromopropane under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of azepane attacks the carbon atom of 1,3-dibromopropane, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of efficient catalysts and controlled reaction environments to minimize side reactions and impurities.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromopropyl)azepane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted azepane derivatives.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopropyl group to a propyl group, resulting in the formation of 1-propylazepane.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products:
- Substituted azepane derivatives
- N-oxides
- Reduced azepane derivatives
Scientific Research Applications
1-(3-Bromopropyl)azepane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)azepane depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nitrogen atom to form new bonds with incoming nucleophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(3-Bromopropyl)azepane with structurally related compounds:
Key Observations:
Reactivity : The bromopropyl group in (3-Bromopropyl)benzene facilitates nucleophilic substitutions (e.g., Suzuki couplings), whereas the azepane ring in 1-(2-Methylbenzyl)azepane enhances stability in basic conditions due to its saturated structure.
Bioactivity : Diazepane derivatives like 1-(4-Bromobenzyl)-1,4-diazepane exhibit higher binding affinity to CNS receptors compared to azepane analogs, attributed to the additional nitrogen atom.
Synthetic Methods : Compounds with azepane or morpholine cores (e.g., 4-(Pyridin-3-yl)morpholine) are synthesized via nucleophilic amination, requiring alkali metal hydrides as mediators.
Physicochemical Properties
*Note: Data for this compound is extrapolated from analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
